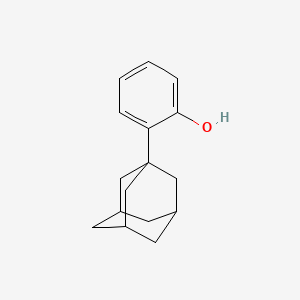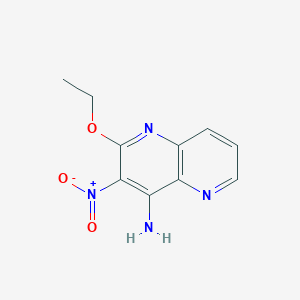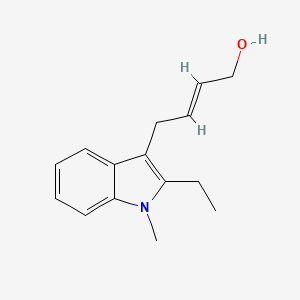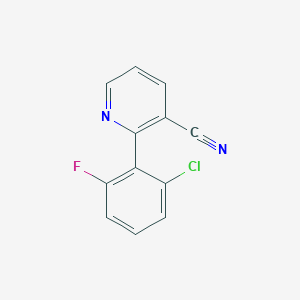
2-(1-Adamantyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)phenol is an organic compound characterized by the presence of an adamantyl group attached to a phenol ring The adamantyl group, derived from adamantane, is a bulky, diamond-like structure that imparts unique properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)phenol typically involves the adamantylation of phenol derivatives. One common method is the acid-catalyzed Friedel–Crafts alkylation using 1-adamantanol or haloadamantanes as the adamantylating agents. For instance, the reaction of phenol with 1-adamantanol in the presence of a strong acid like sulfuric acid or an ion-exchange resin catalyst in acetic acid can yield this compound .
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and minimal waste. The use of recyclable ion-exchange sulfonic acid resins in acetic acid has been developed to create a cleaner process. This method not only improves the yield but also reduces the environmental impact by minimizing waste production .
化学反応の分析
Types of Reactions: 2-(1-Adamantyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, etc.
科学的研究の応用
2-(1-Adamantyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to enhance the lipophilicity of drugs.
Industry: Utilized in the synthesis of high-performance materials and polymers
作用機序
The mechanism of action of 2-(1-Adamantyl)phenol largely depends on its application. In drug delivery systems, the adamantyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers and improving drug delivery efficiency. The phenolic group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
- 2-(1-Adamantyl)-4-methylphenol
- 2-(1-Adamantyl)-4-bromophenol
- 1-Adamantylphenol
Uniqueness: 2-(1-Adamantyl)phenol is unique due to the specific positioning of the adamantyl group on the phenol ring, which imparts distinct steric and electronic properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in applications requiring high stability and rigidity .
特性
IUPAC Name |
2-(1-adamantyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-4-2-1-3-14(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPWXGMNLXNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)
